nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(N'-methyl-N-methylsulfonylcarbamimidoyl)amino]propyl]amino]octanoate
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Overview
Description
Nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(N’-methyl-N-methylsulfonylcarbamimidoyl)amino]propyl]amino]octanoate is a complex synthetic lipid compound. It is primarily used in biochemical research and industrial applications due to its unique structural properties and functional capabilities. This compound is known for its role in forming lipid nanoparticles, which are crucial in drug delivery systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(N’-methyl-N-methylsulfonylcarbamimidoyl)amino]propyl]amino]octanoate involves multiple steps. One common method includes the esterification of heptadecanoic acid with amino alcohols under controlled conditions. The reaction typically requires the presence of a catalyst and an oxidizing agent to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of temperature, pressure, and reactant concentrations. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(N’-methyl-N-methylsulfonylcarbamimidoyl)amino]propyl]amino]octanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(N’-methyl-N-methylsulfonylcarbamimidoyl)amino]propyl]amino]octanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Plays a role in the formation of lipid nanoparticles for gene delivery and vaccine development.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and stability of therapeutic agents.
Industry: Employed as a surfactant, emulsifier, and stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(N’-methyl-N-methylsulfonylcarbamimidoyl)amino]propyl]amino]octanoate involves its interaction with biological membranes. The compound integrates into lipid bilayers, altering their properties and facilitating the delivery of encapsulated molecules. Its molecular targets include cell membrane components and intracellular pathways involved in endocytosis and exocytosis .
Comparison with Similar Compounds
Similar Compounds
- **Heptadecan-9-yl 8-[(2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl]amino]octanoate
- Lipid 5
- Heptadecan-9-yl 8-[(3-hydroxypropyl)(nonyl)amino]octanoate
Uniqueness
Nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(N’-methyl-N-methylsulfonylcarbamimidoyl)amino]propyl]amino]octanoate is unique due to its specific structural configuration, which imparts distinct physicochemical properties. These properties make it particularly effective in forming stable lipid nanoparticles, enhancing its utility in drug delivery and other applications .
Properties
Molecular Formula |
C48H96N4O6S |
---|---|
Molecular Weight |
857.4 g/mol |
IUPAC Name |
nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(N'-methyl-N-methylsulfonylcarbamimidoyl)amino]propyl]amino]octanoate |
InChI |
InChI=1S/C48H96N4O6S/c1-6-9-12-15-18-27-34-44-57-46(53)38-30-23-19-25-32-41-52(43-35-40-50-48(49-4)51-59(5,55)56)42-33-26-20-24-31-39-47(54)58-45(36-28-21-16-13-10-7-2)37-29-22-17-14-11-8-3/h45H,6-44H2,1-5H3,(H2,49,50,51) |
InChI Key |
YAZMHJHMXGZXHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCNC(=NC)NS(=O)(=O)C |
Origin of Product |
United States |
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